molecular formula C8H11NO2 B1295422 2,3-Dimethoxyaniline CAS No. 6299-67-8

2,3-Dimethoxyaniline

Cat. No.: B1295422
CAS No.: 6299-67-8
M. Wt: 153.18 g/mol
InChI Key: HEZIOZBMPKPOER-UHFFFAOYSA-N
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Description

2,3-Dimethoxyaniline: is an organic compound with the molecular formula C₈H₁₁NO₂ . It is a derivative of aniline, where two methoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2,3-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via direct amination of 2,3-dimethoxybenzene using ammonia or an amine source under high pressure and temperature conditions. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.

    Industry: It is used in the production of polymers and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its ability to participate in hydrogen bonding and electrostatic interactions , which can influence its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2,4-Dimethoxyaniline
  • 3,4-Dimethoxyaniline
  • 2,5-Dimethoxyaniline

Comparison: 2,3-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

2,3-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIOZBMPKPOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286335
Record name 2,3-Dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-67-8
Record name 6299-67-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-Dimethoxyaniline in natural product synthesis?

A1: this compound serves as a crucial starting material in the total synthesis of (-)-aspidophytine, an alkaloid found in the Aspidosperma plant genus []. This compound provides the structural backbone for constructing the intricate ring systems characteristic of Aspidosperma alkaloids. The successful synthesis of (-)-aspidophytine highlights the versatility of this compound in accessing complex natural products with potential medicinal applications.

Q2: How does the basicity of this compound compare to other substituted 1,3-benzodioxoles?

A2: While not directly addressed in the provided research on Aspidosperma alkaloid synthesis [], another study investigated the basicity of various amino-1,3-benzodioxoles, including this compound []. The study revealed that the position and nature of substituents on the 1,3-benzodioxole ring system significantly influence the basicity of the amino group. Comparing pKBH+ values, 5-Amino-1,3-benzodioxole was identified as the strongest base, while 4-Amino-5,6-dimethoxy-1,3-benzodioxole exhibited the weakest basicity. This information contributes to understanding the reactivity and potential applications of this compound and its derivatives in various chemical reactions.

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